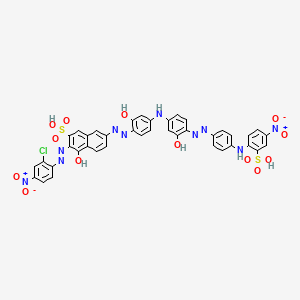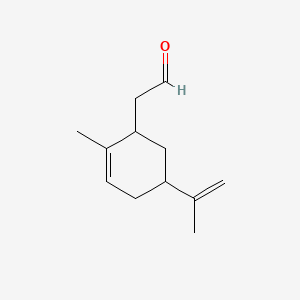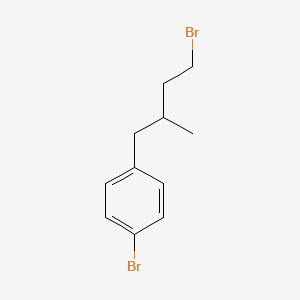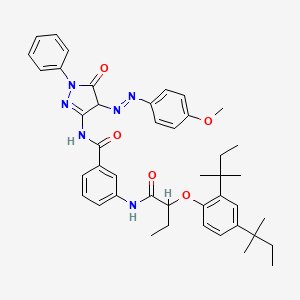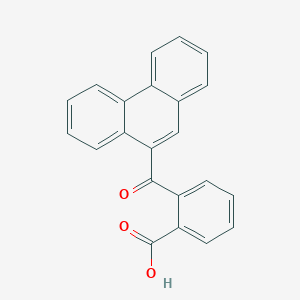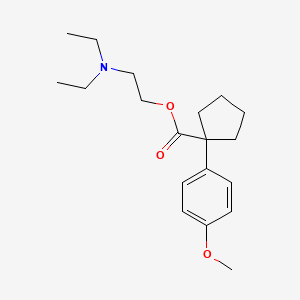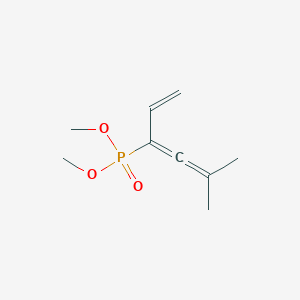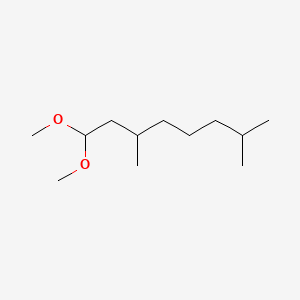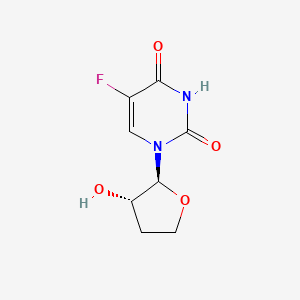
2,4,6-Trimethylphenyl 2,5-xylyl 2,6-xylyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trimethylphenyl 2,5-xylyl 2,6-xylyl phosphate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple methyl groups attached to phenyl and xylyl rings, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethylphenyl 2,5-xylyl 2,6-xylyl phosphate typically involves the reaction of 2,4,6-trimethylphenol with 2,5-xylyl chloride and 2,6-xylyl chloride in the presence of a phosphorylating agent such as phosphorus oxychloride. The reaction is carried out under controlled conditions, often requiring an inert atmosphere and specific temperature ranges to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated monitoring systems to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trimethylphenyl 2,5-xylyl 2,6-xylyl phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphates with higher oxidation states.
Reduction: Reduction reactions may yield simpler phosphates or phosphines.
Substitution: The methyl groups and phenyl rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
Major products formed from these reactions include various phosphates, phosphines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4,6-Trimethylphenyl 2,5-xylyl 2,6-xylyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2,4,6-Trimethylphenyl 2,5-xylyl 2,6-xylyl phosphate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s multiple methyl groups and phenyl rings allow it to fit into specific binding sites, influencing biochemical pathways and reactions. Detailed studies on its molecular interactions and pathways are ongoing to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Tris(2,4,6-trimethylphenyl)phosphine: Known for its use in catalysis and organic synthesis.
Tris(2,4,6-trimethoxyphenyl)phosphine: Utilized in coupling reactions and as a ligand in coordination chemistry.
Uniqueness
2,4,6-Trimethylphenyl 2,5-xylyl 2,6-xylyl phosphate stands out due to its specific combination of methyl groups and phenyl rings, which confer unique reactivity and binding properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability under various conditions.
Properties
CAS No. |
73179-46-1 |
|---|---|
Molecular Formula |
C25H29O4P |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
(2,5-dimethylphenyl) (2,6-dimethylphenyl) (2,4,6-trimethylphenyl) phosphate |
InChI |
InChI=1S/C25H29O4P/c1-16-11-12-18(3)23(15-16)27-30(26,28-24-19(4)9-8-10-20(24)5)29-25-21(6)13-17(2)14-22(25)7/h8-15H,1-7H3 |
InChI Key |
GHJBTLMYTDPUKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OP(=O)(OC2=C(C=CC=C2C)C)OC3=C(C=C(C=C3C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


